molecular formula C8H7N3O B078485 4-Phenyl-1,2,5-oxadiazol-3-amine CAS No. 10349-14-1

4-Phenyl-1,2,5-oxadiazol-3-amine

Cat. No. B078485
CAS RN: 10349-14-1
M. Wt: 161.16 g/mol
InChI Key: APGIIVSHRRCAPU-UHFFFAOYSA-N
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Description

“4-Phenyl-1,2,5-oxadiazol-3-amine” is a chemical compound with the empirical formula C8H7N3O. It has a molecular weight of 161.16 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-1,2,5-oxadiazol-3-amine” can be represented by the SMILES string Nc1nonc1-c2ccccc2 . The InChI code for the compound is 1S/C8H7N3O/c9-8-7 (10-12-11-8)6-4-2-1-3-5-6/h1-5H, (H2,9,11) .


Physical And Chemical Properties Analysis

“4-Phenyl-1,2,5-oxadiazol-3-amine” is a solid compound . It has a melting point range of 98-103°C .

Scientific Research Applications

Antibacterial Activity

Oxadiazole derivatives, including 4-Phenyl-1,2,5-oxadiazol-3-amine, have been found to exhibit significant antibacterial activity . For instance, a series of 2-Amino-5-(4 Nitro)phenyl-1,3,4-Oxadiazole derivatives were synthesized and tested in vitro for their antibacterial activity against two Gram-positive .

Antifungal Activity

Oxadiazole derivatives have demonstrated potent antifungal activity. The in vitro antifungal activities of these compounds were evaluated against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These compounds were compared with the commercial fungicide propiconazole .

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests that these compounds could be used in the development of new treatments for nematode infections .

Anti-Fungal Activity Against Rhizoctonia Solani

The 1,2,4-oxadiazole derivatives have shown anti-fungal activity against Rhizoctonia solani . This fungus causes sheath blight in rice and poses a significant threat to global agriculture .

Antibacterial Effects on Xanthomonas Oryzae

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . These compounds exhibited superior antibacterial activity compared to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola

Some 1,2,4-oxadiazole derivatives have demonstrated excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), a bacterium that causes bacterial leaf streaks in rice . These compounds showed better antibacterial activity than BMT and TDC .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIIVSHRRCAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145877
Record name 4-Phenylfurazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2,5-oxadiazol-3-amine

CAS RN

10349-14-1
Record name 4-Phenylfurazanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylfurazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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